molecular formula C11H14ClNO4 B14691659 3-Chloro-N-ethoxy-2,6-dimethoxybenzamide CAS No. 32808-95-0

3-Chloro-N-ethoxy-2,6-dimethoxybenzamide

Cat. No.: B14691659
CAS No.: 32808-95-0
M. Wt: 259.68 g/mol
InChI Key: DZLAXTOPWPLOQO-UHFFFAOYSA-N
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Description

3-Chloro-N-ethoxy-2,6-dimethoxybenzamide is an organic compound with the molecular formula C11H14ClNO4 It is a derivative of benzamide, characterized by the presence of chloro, ethoxy, and dimethoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-ethoxy-2,6-dimethoxybenzamide typically involves the reaction of 3-chloro-2,6-dimethoxybenzoic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-ethoxy-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

3-Chloro-N-ethoxy-2,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethoxy-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,6-dimethoxybenzamide
  • 3-Chloro-N-methoxy-2,6-dimethoxybenzamide
  • 3-Chloro-N-ethoxy-2,6-dimethoxybenzoic acid

Uniqueness

3-Chloro-N-ethoxy-2,6-dimethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

32808-95-0

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

3-chloro-N-ethoxy-2,6-dimethoxybenzamide

InChI

InChI=1S/C11H14ClNO4/c1-4-17-13-11(14)9-8(15-2)6-5-7(12)10(9)16-3/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

DZLAXTOPWPLOQO-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C=CC(=C1OC)Cl)OC

Origin of Product

United States

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